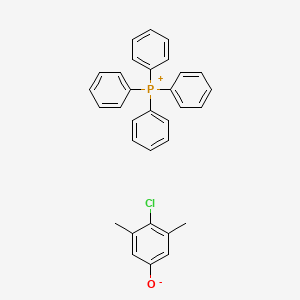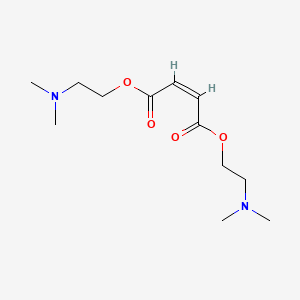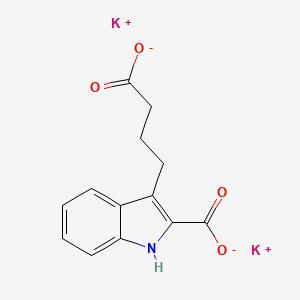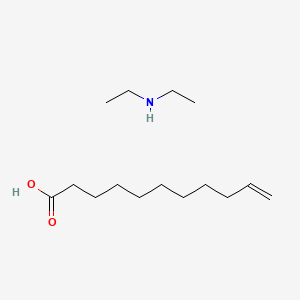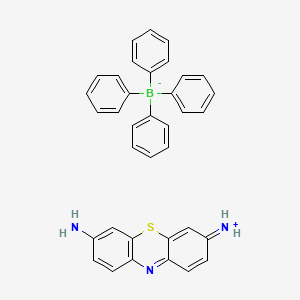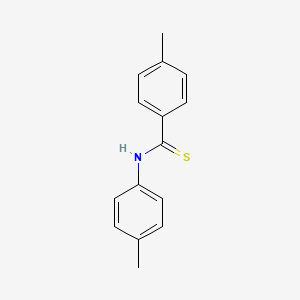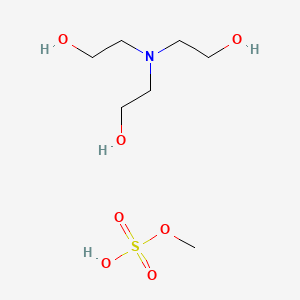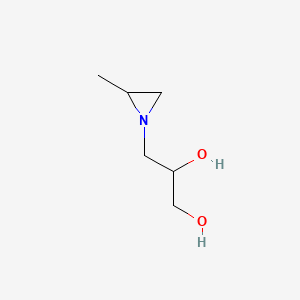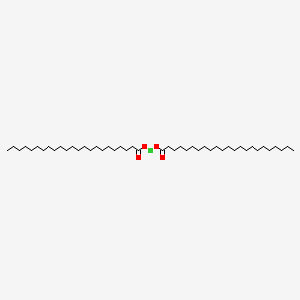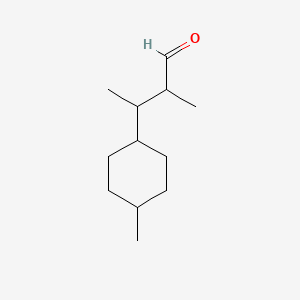
alpha,beta,4-Trimethylcyclohexanepropionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,beta,4-Trimethylcyclohexanepropionaldehyde: is an organic compound with the molecular formula C12H22O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta,4-Trimethylcyclohexanepropionaldehyde typically involves the hydrogenation of this compound precursors under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process involves the use of specialized equipment to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: alpha,beta,4-Trimethylcyclohexanepropionaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce the corresponding alcohol.
Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry: alpha,beta,4-Trimethylcyclohexanepropionaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also employed in the development of new biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications. It is studied for its role in modulating biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is valued for its unique odor profile and chemical reactivity.
Mechanism of Action
The mechanism of action of alpha,beta,4-Trimethylcyclohexanepropionaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in diverse biological effects.
Comparison with Similar Compounds
- alpha,beta,4-Trimethylcyclohexanepropanal
- alpha,beta,4-Trimethylcyclohexanepropanol
- alpha,beta,4-Trimethylcyclohexanepropionic acid
Comparison: alpha,beta,4-Trimethylcyclohexanepropionaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
85099-34-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-methyl-3-(4-methylcyclohexyl)butanal |
InChI |
InChI=1S/C12H22O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h8-12H,4-7H2,1-3H3 |
InChI Key |
MJRWVWFGCVLPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


